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Compound of Interest

Compound Name: 2-Phenylbutyramide

CAS No.: 90-26-6

Cat. No.: B1677664

Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Phenylbutyramide (CAS No: 90-26-6), a key chemical intermediate.[1] This document is

intended for researchers, scientists, and professionals in drug development, offering detailed

insights into the structural elucidation of this compound through Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and

interpretations presented herein are grounded in established scientific principles to ensure

accuracy and reliability.

Introduction to 2-Phenylbutyramide and its
Spectroscopic Characterization
2-Phenylbutyramide, with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22

g/mol , is a primary amide derivative of 2-phenylbutyric acid.[1] Its structural integrity is

paramount in its applications, necessitating precise analytical techniques for confirmation.

Spectroscopic methods provide a powerful toolkit for non-destructively determining the

molecular structure, functional groups, and connectivity of atoms within the molecule. This

guide will delve into the practical application and theoretical underpinnings of ¹H NMR, ¹³C

NMR, IR, and MS for the definitive identification of 2-Phenylbutyramide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of organic molecules.[2] By observing the behavior of atomic nuclei in a magnetic field, we can

deduce the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the number of different types of

protons and their neighboring protons in a molecule. The expected ¹H NMR spectrum of 2-
Phenylbutyramide would exhibit distinct signals for the aromatic protons, the methine proton,

the methylene protons, and the methyl protons, as well as the amide protons.

Expected Chemical Shifts and Splitting Patterns:

Proton Assignment
Expected Chemical

Shift (ppm)
Multiplicity Integration

Phenyl (C₆H₅) 7.2 - 7.4 Multiplet 5H

Methine (CH) ~3.5 Triplet 1H

Methylene (CH₂) 1.8 - 2.2 Multiplet 2H

Methyl (CH₃) ~0.9 Triplet 3H

Amide (NH₂) 5.5 - 7.5 Broad Singlet 2H

These are predicted values and may vary slightly based on the solvent and experimental

conditions.

Causality behind Experimental Choices: The choice of a deuterated solvent, such as

deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical to avoid solvent

interference in the ¹H NMR spectrum. The chemical shifts are reported relative to an internal

standard, typically tetramethylsilane (TMS), which is set to 0 ppm.

¹³C NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/06%3A_Structural_Identification_of_Organic_Compounds-_IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation_(Part_II)
https://www.benchchem.com/product/b1677664/docs?utm_src=pdf-body#spectroscopic-data-of-2-phenylbutyramide-an-in-depth-technical-guide
https://www.benchchem.com/product/b1677664/docs?utm_src=pdf-body#spectroscopic-data-of-2-phenylbutyramide-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a

molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired

with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.

Expected Chemical Shifts:

Carbon Assignment Expected Chemical Shift (ppm)

Carbonyl (C=O) 170 - 180

Phenyl (C₆H₅) 125 - 145

Methine (CH) 45 - 55

Methylene (CH₂) 25 - 35

Methyl (CH₃) 10 - 15

These are predicted values and may vary slightly based on the solvent and experimental

conditions.

Expertise in Interpretation: The downfield chemical shift of the carbonyl carbon is a

characteristic feature of amides. The aromatic carbons will appear in the typical aromatic

region, and the aliphatic carbons will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

[3][4]

Characteristic IR Absorption Bands for 2-Phenylbutyramide:
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (Amide) 3100 - 3500 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=O Stretch (Amide I) 1630 - 1690 Strong

N-H Bend (Amide II) 1550 - 1640 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium

Analysis of the Spectrum: The presence of a strong absorption band in the region of 1630-1690

cm⁻¹ is a clear indication of the carbonyl group of the amide. The broad band in the 3100-3500

cm⁻¹ region corresponds to the N-H stretching vibrations of the primary amide. The distinction

between aromatic and aliphatic C-H stretches can be observed around the 3000 cm⁻¹ mark.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. In electron ionization (EI) mass

spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation

of a molecular ion and various fragment ions.[5][6][7][8][9]

Observed Fragmentation Pattern for 2-Phenylbutyramide:

m/z Proposed Fragment Ion Significance

163 [C₁₀H₁₃NO]⁺˙ Molecular Ion (M⁺˙)

119 [C₈H₉N]⁺ or [C₉H₁₁]⁺ Loss of CO and NH₂ or C₂H₄

91 [C₇H₇]⁺ Tropylium ion

Fragmentation Pathway: The molecular ion at m/z 163 is consistent with the molecular formula

of 2-Phenylbutyramide.[1] A prominent fragmentation pathway involves the cleavage of the

bond between the carbonyl group and the alpha-carbon, leading to the formation of
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characteristic fragment ions. The base peak is often the most stable carbocation that can be

formed. The fragment at m/z 119 likely results from the loss of the carbonyl and amide groups.

The presence of a peak at m/z 91 is a strong indicator of a tropylium ion, a common fragment

for compounds containing a benzyl group.[1]

Visualization of the Fragmentation Pathway:

[C₁₀H₁₃NO]⁺˙ (m/z 163)
Molecular Ion [C₉H₁₁]⁺ (m/z 119)

- C₂H₄ [C₇H₇]⁺ (m/z 91)
Tropylium Ion

- C₂H₂

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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